2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
Description
2,5-Dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2,5-dichlorinated benzene ring linked via an amide bond to a substituted tetrahydrobenzofuran moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-10-3-4-13(18)11(8-10)15(20)19-9-16(21)6-1-2-14-12(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXTVQBYRKVYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Insights:
- Tetrahydrobenzofuran Moiety : Unlike etobenzanid or diflufenican, the target compound’s fused oxygen heterocycle introduces conformational rigidity and a hydroxyl group, which could influence target binding or solubility .
- Functional Group Diversity : Sulfentrazone incorporates a triazole-sulfonamide scaffold, diverging from the benzamide backbone but highlighting the importance of heterocycles in agrochemical activity .
Research Findings and Analytical Data
Hypothesized Bioactivity:
- Herbicidal Potential: Chlorinated benzamides like etobenzanid and diflufenican inhibit plant-specific pathways (e.g., carotenoid biosynthesis). The target compound’s dichloro and hydroxyl groups may similarly disrupt enzymatic targets .
- Steric and Electronic Effects : The tetrahydrobenzofuran’s steric bulk could reduce off-target interactions compared to simpler benzamides, while the hydroxyl group may enhance solubility for field applications .
Notes
Data Limitations : Direct biological or pesticidal data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs .
Synthetic Challenges : The tetrahydrobenzofuran moiety may require stereoselective synthesis, complicating large-scale production.
Research Gaps : Further studies on synthesis optimization, in vitro activity assays, and molecular docking are needed to validate hypothetical applications.
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